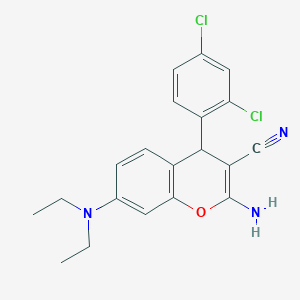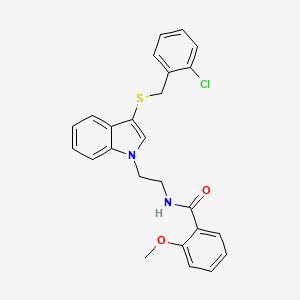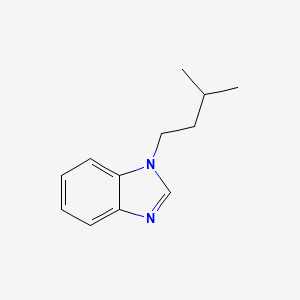![molecular formula C15H11BrN6O5 B11461657 4-Bromo-N'-{5-[(4-nitro-1H-pyrazol-1-YL)methyl]-1,2-oxazole-3-carbonyl}benzohydrazide](/img/structure/B11461657.png)
4-Bromo-N'-{5-[(4-nitro-1H-pyrazol-1-YL)methyl]-1,2-oxazole-3-carbonyl}benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N’-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carbonyl}benzohydrazide is a complex organic compound that features multiple functional groups, including a bromine atom, a nitro group, a pyrazole ring, an oxazole ring, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N’-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carbonyl}benzohydrazide typically involves multi-step reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazones with α-bromo ketones under visible light catalysis.
Introduction of the nitro group: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Formation of the oxazole ring: This can be synthesized through cyclization reactions involving appropriate precursors.
Coupling reactions: The final step involves coupling the pyrazole and oxazole intermediates with benzohydrazide under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N’-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carbonyl}benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring systems.
Common Reagents and Conditions
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Amines, thiols.
Catalysts: Palladium, copper.
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
Substituted derivatives: Formed by nucleophilic substitution of the bromine atom.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, anti-inflammatory, and anticancer activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It can serve as a probe for studying various biological processes and pathways.
Mechanism of Action
The mechanism of action of 4-Bromo-N’-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carbonyl}benzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-nitro-1H-pyrazole: Shares the pyrazole and nitro functionalities but lacks the oxazole and benzohydrazide moieties.
5-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N’-{(Z)-[2-(1-pyrrolidinylmethyl)phenyl]methylene}-2-furohydrazide: Similar structure but with different substituents on the hydrazide moiety.
Uniqueness
4-Bromo-N’-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carbonyl}benzohydrazide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the pyrazole and oxazole rings, along with the nitro and bromine substituents, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H11BrN6O5 |
|---|---|
Molecular Weight |
435.19 g/mol |
IUPAC Name |
N'-(4-bromobenzoyl)-5-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carbohydrazide |
InChI |
InChI=1S/C15H11BrN6O5/c16-10-3-1-9(2-4-10)14(23)18-19-15(24)13-5-12(27-20-13)8-21-7-11(6-17-21)22(25)26/h1-7H,8H2,(H,18,23)(H,19,24) |
InChI Key |
QMMURLCBRPKKHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C2=NOC(=C2)CN3C=C(C=N3)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-5,6-dimethoxy-3-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11461577.png)
![4-(4-chlorophenyl)-3-(furan-2-yl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11461582.png)
![2-[(5-chloro-2-methoxyphenyl)amino]-N-(3,5-dimethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11461587.png)

![1-(4-Fluorophenyl)-7-(4-hydroxyphenyl)-4H,6H,7H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11461616.png)
![N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-methyl-2-(thiophen-2-yl)acetamide](/img/structure/B11461631.png)
![11-(Pyrrolidin-1-yl)-8,10,12-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),2(6),7,10-tetraen-13-one](/img/structure/B11461634.png)
![ethyl 6-(4-bromobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11461641.png)
![1-(3-chlorophenyl)-6-cyclohexyl-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11461652.png)
![4-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-2H,4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11461653.png)


![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide](/img/structure/B11461665.png)
![4-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2H,4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11461667.png)
